molecular formula C29H26FN3O6S B2603547 4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-87-2

4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide

Cat. No.: B2603547
CAS No.: 688059-87-2
M. Wt: 563.6
InChI Key: XXVKPFYFYZFCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide is a synthetic small molecule recognized for its potential as a potent and selective kinase inhibitor. Its core quinazoline scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of ATP-competitive inhibitors that target key signaling pathways. Research indicates that compounds of this class are primarily investigated for their efficacy in modulating aberrant cell proliferation and survival, making them valuable tools in oncological research and the study of other proliferation-dependent diseases. The specific molecular architecture of this compound, featuring the [1,3]dioxolo[4,5-g]quinazolin-8-one core, is designed to engage with the hinge region of kinase ATP-binding pockets, while the 4-fluorophenyl and 4-methoxyphenylmethyl substituents are optimized for enhanced binding affinity and selectivity. Its primary research value lies in its utility as a chemical probe to dissect the role of specific kinase targets in complex cellular signaling networks, to validate new targets in high-throughput screening campaigns, and to serve as a lead compound for the development of novel targeted therapeutics. Researchers utilize this compound in studies aimed at understanding signal transduction mechanisms, identifying biomarkers of drug response, and evaluating combination therapy strategies in preclinical models.

Properties

IUPAC Name

4-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN3O6S/c1-37-21-10-4-18(5-11-21)15-31-27(35)3-2-12-33-28(36)22-13-25-26(39-17-38-25)14-23(22)32-29(33)40-16-24(34)19-6-8-20(30)9-7-19/h4-11,13-14H,2-3,12,15-17H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVKPFYFYZFCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide” likely involves multiple steps, including the formation of the quinazoline core, introduction of the fluorophenyl and methoxyphenyl groups, and the final coupling reactions. Typical synthetic routes may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.

    Introduction of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.

    Final Coupling Reactions: The final product can be obtained by coupling the intermediate compounds under specific reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions may include the use of Lewis acids or bases, depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C27H22FN3O2S2
  • Molecular Weight : 503.61 g/mol

Structural Features

The compound features a quinazoline core, which is known for its biological activity. The presence of a fluorophenyl group and a methoxyphenyl group enhances its lipophilicity and potential receptor interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The quinazoline scaffold is associated with the inhibition of various kinases involved in cancer cell proliferation. For instance, derivatives of quinazoline have shown effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting cell growth .

Antimicrobial Properties

Compounds containing sulfur and quinazoline rings have been investigated for their antimicrobial activities. Research has demonstrated that modifications on the quinazoline structure can lead to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria . The specific compound may exhibit similar properties due to its structural analogies.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Quinazolines are often explored as inhibitors of enzymes such as protein kinases and HMG-CoA reductase, which are crucial in metabolic pathways. This suggests that the compound could be developed as a therapeutic agent for conditions like hyperlipidemia .

Neurological Applications

Emerging research points towards the neuroprotective effects of quinazoline derivatives. Some studies suggest that these compounds can modulate neurotransmitter systems and may have implications in treating neurodegenerative diseases . The specific compound's ability to cross the blood-brain barrier could enhance its therapeutic potential.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various quinazoline derivatives for their anticancer properties. The results indicated that modifications at the nitrogen positions significantly influenced cytotoxicity against cancer cell lines, suggesting that similar modifications on the target compound could yield promising results .

Case Study 2: Antimicrobial Activity

In a comparative study of antimicrobial agents, a series of quinazoline derivatives were tested against various bacterial strains. The study found that compounds with sulfur substituents exhibited enhanced activity against resistant strains, highlighting the importance of functional groups in antimicrobial efficacy .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer10
Compound BAntimicrobial5
Compound CEnzyme Inhibition15

Mechanism of Action

The mechanism of action of “4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide” would depend on its specific biological targets. Typically, quinazoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of specific signaling pathways. The presence of the fluorophenyl and methoxyphenyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a [1,3]dioxolo-quinazoline core, fluorophenyl-oxoethyl sulfanyl group, and methoxybenzylamide. Key comparisons include:

Compound ID Core Structure Key Substituents Reported Bioactivity Reference
Target Compound [1,3]Dioxolo-quinazoline 4-Fluorophenyl-oxoethyl sulfanyl, methoxy Hypothesized antimicrobial
688059-96-3 [1,3]Dioxolo-quinazoline 4-Chlorophenylmethyl sulfanyl Not reported
Compound [1,3]Dioxolo-quinazoline Furan-methyl, methoxybenzylamide Not reported
Triazole Derivatives 1,2,4-Triazole Halophenyl sulfonyl, difluorophenyl Antifungal, enzyme inhibition
4-Benzyl-1,3-oxazoles 1,3-Oxazole Bromophenyl sulfonyl, benzyl Cytotoxic, antimicrobial

Key Observations :

  • Halogen Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability and receptor binding compared to non-halogenated analogs, as seen in triazole derivatives where fluorinated compounds showed improved antifungal activity .
  • Sulfanyl Linkage : The sulfanyl group in the target compound and ’s chlorophenyl analog likely influences solubility and redox activity. Chlorophenyl derivatives often exhibit higher lipophilicity, whereas fluorophenyl groups balance lipophilicity and electronic effects .
  • Methoxy vs. Other Substituents : The 4-methoxyphenylmethylamide group could improve solubility compared to hydrophobic benzothiazole or bromophenyl groups in oxazole derivatives .
Physicochemical and Electronic Properties
  • Tautomerism : The quinazoline core may exhibit tautomerism, similar to 1,2,4-triazole-thione equilibria . IR and NMR data would clarify dominant forms.
  • Electronic Effects : The fluorophenyl group’s electron-withdrawing nature contrasts with the methoxy group’s electron-donating effect, creating a polarized structure that may enhance intermolecular interactions .
  • Solubility : The methoxybenzylamide likely improves aqueous solubility compared to ’s chlorophenyl analog, which is more lipophilic .

Biological Activity

The compound 4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C25H24FN3O3S
  • Molecular Weight : 453.54 g/mol
  • CAS Number : Not directly available but can be inferred from the structure.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The presence of the quinazoline moiety suggests potential inhibition of various kinases and enzymes involved in cancer progression and inflammation.
    • Studies indicate that similar compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways and cancer signaling .
  • Antioxidant Properties :
    • The compound's structure may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress. This property is vital in preventing cellular damage and has implications for cancer therapy .
  • Anticancer Activity :
    • Preliminary studies have shown that derivatives of related structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also have similar anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
COX Inhibition Moderate inhibition observed in vitro
LOX Inhibition Significant inhibition against LOX-5 and LOX-15
Antioxidant Activity Effective in reducing oxidative stress markers
Cytotoxicity Induced apoptosis in MCF-7 breast cancer cells

Case Study: Anticancer Potential

In a study evaluating the anticancer potential of similar compounds, it was found that derivatives with a fluorophenyl group exhibited significant cytotoxicity against the MCF-7 breast cancer cell line. The mechanism involved the induction of apoptosis via the mitochondrial pathway, with increased levels of pro-apoptotic proteins observed .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability:

  • Absorption and Distribution :
    • The compound is expected to have good oral bioavailability due to its moderate lipophilicity as indicated by Log P values (approximately 5.5) .
  • Metabolism :
    • Likely metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are involved in drug metabolism.
  • Toxicity Profile :
    • Initial toxicity assessments should focus on hepatotoxicity and nephrotoxicity, common concerns for compounds with similar structures.

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound, and how can yield and purity be improved?

The synthesis involves multi-step reactions, including:

  • Quinazoline core formation : Cyclocondensation of substituted aniline derivatives with carbonyl sources under controlled temperatures (80–100°C) .
  • Sulfanyl group introduction : Nucleophilic substitution using mercaptoacetic acid derivatives in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .
  • Final coupling : Amide bond formation between the quinazoline intermediate and the 4-methoxyphenylmethyl group via EDC/HOBt-mediated coupling . Optimization strategies :
  • Use high-purity intermediates to minimize side reactions.
  • Monitor reaction progress with TLC or HPLC .
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the fluorophenyl and dioxolo groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion at m/z 681.74 for C₃₁H₃₁N₅O₉S₂) .
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation (if single crystals are obtainable) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological approach :

  • Functional group modifications : Synthesize analogs with variations in the fluorophenyl, methoxyphenyl, or sulfanyl groups to assess their impact on target binding .
  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry to quantify binding affinity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, guided by X-ray or cryo-EM structures .
  • Data correlation : Compare activity trends with electronic (Hammett constants) and steric (Taft parameters) properties of substituents .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Contradictions may arise from assay variability or compound stability. Solutions include:

  • Standardized assay protocols : Use identical buffer conditions (pH, ionic strength) and enzyme lots .
  • Solubility optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation .
  • Stability testing : Incubate the compound in assay buffers (e.g., PBS) at 37°C for 24 hours and re-analyze via LC-MS to detect degradation .
  • Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., proliferation inhibition) assays .

Q. How can researchers investigate the metabolic stability and pharmacokinetic (PK) properties of this compound?

Key methodologies :

  • Microsomal stability assay : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free fraction .
  • In vivo PK studies : Administer intravenously/orally to rodents and collect plasma for bioavailability and half-life calculations .

Data Interpretation & Technical Challenges

Q. What are the potential sources of error in synthesizing this compound, and how can they be mitigated?

Common issues and solutions:

  • Impurity in intermediates : Purify via recrystallization (e.g., ethanol/water) before proceeding to subsequent steps .
  • Oxidation of sulfanyl groups : Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) during reactions .
  • Low coupling efficiency : Optimize stoichiometry (1.2:1 ratio of amine to carbonyl) and activate carboxyl groups with HOBt .
  • Byproduct formation : Characterize by LC-MS and adjust reaction time/temperature to minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.